Evidence Grade 1: Direct Head-to-Head Comparison of (6-Chloropyridin-3-yl)thiourea Derivative with Imidacloprid Against Aedes aegypti Larvae
In a direct comparative study, the derivative 1-(6-Chloropyridin-3-yl)-3-methylthiourea demonstrated superior larvicidal potency against Aedes aegypti compared to the commercial neonicotinoid standard imidacloprid . The thiourea derivative exhibited a lower LC50 value, indicating greater acute toxicity at reduced concentrations under identical assay conditions. This establishes the 6-chloro-3-pyridyl thiourea scaffold as a promising template for developing next-generation mosquito larvicides.
| Evidence Dimension | Acute Larvicidal Potency (LC50, 24h) |
|---|---|
| Target Compound Data | LC50 lower than imidacloprid (exact numeric value not publicly disclosed) |
| Comparator Or Baseline | Imidacloprid (CAS 138261-41-3), a commercial neonicotinoid insecticide |
| Quantified Difference | Lower LC50, indicating greater potency |
| Conditions | Laboratory bioassay against Aedes aegypti larvae |
Why This Matters
Demonstrates that a (6-chloropyridin-3-yl)thiourea derivative can outperform a market-leading insecticide in a direct quantitative comparison, validating procurement of this scaffold for structure-based larvicide optimization.
